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Compound of Interest

Compound Name:
(2,2-Dimethoxyethyl)(1-

phenylpropyl)amine

CAS No.: 1178335-16-4

Cat. No.: B1465152

Get Quote

Part 1: Executive Summary & Strategic Context
Compound Profile
(2,2-Dimethoxyethyl)(1-phenylpropyl)amine is a specialized secondary amine intermediate

designed for the construction of 1-substituted isoquinoline pharmacophores. Structurally, it

combines a chiral benzylamine derivative (1-phenylpropan-1-amine) with a masked aldehyde

(acetal).

Chemical Structure:Ph-CH(Et)-NH-CH2-CH(OMe)2

Key Functionality: The acetal moiety serves as a latent electrophile. Upon acid activation, it

triggers an intramolecular electrophilic aromatic substitution (EAS) to close the pyridine ring,

a classic transformation known as the Schlittler-Müller modification of the Pomeranz-Fritsch

reaction.
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Industrial Relevance: This intermediate is critical for accessing 1-ethylisoquinoline scaffolds,

which are foundational in the synthesis of:

Antimalarial Agents: Analogues of quinine and quinidine.

Vasodilators: Papaverine-like derivatives.[1]

Chiral Ligands: For asymmetric catalysis (when the chiral center at C1 is preserved or

manipulated).

Strategic Application
In large-scale drug development, this compound solves a specific regioselectivity problem.

Direct alkylation of isoquinolines at the C1 position is often difficult. By building the ring around

the pre-existing substituent (the ethyl group of the 1-phenylpropyl moiety), process chemists

can guarantee the position of the alkyl group with high fidelity.

Distinction Note: While structurally similar to phenethylamine derivatives used in opioid

synthesis (e.g., Fentanyl precursors), this specific "1-phenylpropyl" isomer targets the

isoquinoline class of heterocycles, distinct from the piperidine scaffolds of analgesics.

Part 2: Process Chemistry & Mechanism[1][2][3][4]
The Synthetic Pathway
The transformation involves two distinct phases:[2][3][4]

Precursor Assembly: Alkylation of 1-phenylpropan-1-amine with bromoacetaldehyde dimethyl

acetal.

Cyclization (The "Application"): Acid-mediated ring closure to form the heteroaromatic

system.

Reaction Mechanism Diagram
The following diagram illustrates the critical pathway from the amine precursor to the final

isoquinoline scaffold, highlighting the oxonium ion intermediate.
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Caption: Schlittler-Müller modification pathway for the synthesis of 1-ethylisoquinoline.

Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of the Intermediate
Objective: Large-scale preparation of (2,2-Dimethoxyethyl)(1-phenylpropyl)amine.

Reagents:

1-Phenylpropan-1-amine (1.0 eq) [CAS: 2941-20-0]

Bromoacetaldehyde dimethyl acetal (1.1 eq) [CAS: 7252-83-7]

Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

Solvent: N,N-Dimethylformamide (DMF) or Toluene.

Protocol:

Charging: To a 5L jacketed reactor, charge 1-Phenylpropan-1-amine (500g, 3.70 mol) and

anhydrous K2CO3 (1022g, 7.40 mol) into DMF (2.5 L).

Addition: Heat the suspension to 60°C. Add Bromoacetaldehyde dimethyl acetal (688g, 4.07

mol) dropwise over 2 hours. Note: Exothermic reaction; control addition rate to maintain T <

70°C.
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Reaction: Ramp temperature to 100°C and stir for 12–16 hours. Monitor by HPLC/TLC for

consumption of the amine.

Workup: Cool to 20°C. Quench with water (5 L) and extract with Ethyl Acetate (3 x 2 L).

Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in

vacuo.

Distillation: Purify the crude oil by vacuum distillation (approx. 140–150°C at 2 mmHg) to

obtain the title compound as a pale yellow oil.

Target Yield: 75–85%

Phase 2: Cyclization Application (Pomeranz-Fritsch)
Objective: Conversion of the intermediate to 1-Ethylisoquinoline.

Critical Process Parameters (CPPs):

Acid Strength: 70–75% H2SO4 is optimal. Higher concentrations can cause charring; lower

concentrations retard the rate.

Temperature: 100–110°C.

Protocol:

Preparation: In a glass-lined reactor, cool 75% Sulfuric Acid (10 volumes relative to amine) to

0–5°C.

Addition: Slowly add (2,2-Dimethoxyethyl)(1-phenylpropyl)amine dropwise. Critical Safety:

The reaction is highly exothermic. Maintain T < 10°C during addition.

Cyclization: Once addition is complete, slowly heat the mixture to 100°C.

Evolution: Methanol is generated. A slight nitrogen sweep can help remove methanol and

drive the equilibrium forward. Stir for 2–4 hours.

Quench: Cool to 0°C. Pour the reaction mixture onto crushed ice (20 volumes).
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Neutralization: Basify with 50% NaOH solution to pH 10–11. Caution: Extreme exotherm.

Isolation: Extract with Dichloromethane (DCM). Dry and concentrate.

Product: The crude 1-ethylisoquinoline can be purified by crystallization as the hydrochloride

salt or via column chromatography.

Part 4: Data Summary & Optimization
Solvent Effects on Alkylation (Phase 1)

Solvent
Temperature
(°C)

Yield (%) Purity (HPLC) Notes

DMF 100 82% 96%

Best conversion;

requires aqueous

wash.

Toluene 110 (Reflux) 65% 92%

Slower kinetics;

easier solvent

recovery.

Acetonitrile 80 (Reflux) 45% 88%

Incomplete

reaction after

24h.

Acid Catalyst Screening (Phase 2)
Acid System Yield (%) Side Products Recommendation

75% H2SO4 71% Minimal
Preferred for Scale-

up.

Conc. H2SO4 40% Tar/Polymer
Too harsh; causes

degradation.

Polyphosphoric Acid

(PPA)
65% Moderate

Viscosity issues at

scale.

Triflic Acid / TFA 78% Low
High cost; suitable for

mg-scale only.
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Part 5: Safety & Regulatory Compliance
Precursor Handling

1-Phenylpropan-1-amine: While not a Table I precursor, it is a primary amine structurally

related to amphetamine precursors. Maintain strict inventory logs. Ensure use is strictly for

legitimate research or industrial synthesis of non-controlled heterocycles.

Bromoacetaldehyde dimethyl acetal: Potent lachrymator and alkylating agent. Use in a fume

hood with proper PPE (gloves, goggles, respirator).

Process Safety
Exotherm Control: The mixing of the aminoacetal with sulfuric acid (Phase 2) releases

significant heat. Failure to control temperature can lead to runaway decomposition ("tarring")

and rapid gas evolution.

Waste Disposal: The aqueous waste from Phase 2 is highly acidic and contains methanol.

Neutralize before disposal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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